
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of heterocyclic compounds It features a bromopyridine moiety and a methylpiperazine group linked by a methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 2-bromopyridine, is subjected to a series of reactions to introduce the desired functional groups. This may involve halogenation, nitration, or other substitution reactions.
Coupling with Methylpiperazine: The bromopyridine intermediate is then reacted with 3-methylpiperazine under appropriate conditions, such as in the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Methanone Bridge: The final step involves the formation of the methanone bridge, which can be achieved through various methods, including oxidation or condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents and anti-cancer compounds.
Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Material Science: It may be utilized in the synthesis of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions with amino acid side chains.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloropyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(2-Fluoropyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Contains a fluorine atom in place of bromine.
(2-Iodopyridin-4-yl)(3-methylpiperazin-1-yl)methanone: Features an iodine atom instead of bromine.
Uniqueness
- The presence of the bromine atom in (2-Bromopyridin-4-yl)(3-methylpiperazin-1-yl)methanone imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s binding affinity and selectivity in biological systems.
Propiedades
Número CAS |
909409-93-4 |
|---|---|
Fórmula molecular |
C11H14BrN3O |
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
(2-bromopyridin-4-yl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrN3O/c1-8-7-15(5-4-13-8)11(16)9-2-3-14-10(12)6-9/h2-3,6,8,13H,4-5,7H2,1H3 |
Clave InChI |
XYPDUBMTNKQHGB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1)C(=O)C2=CC(=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
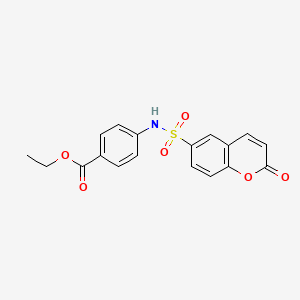

![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)

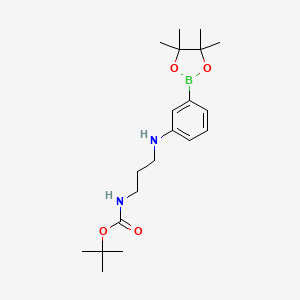
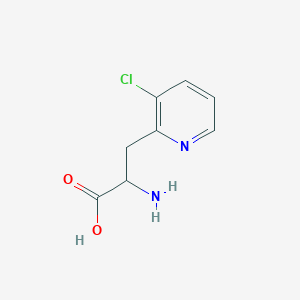
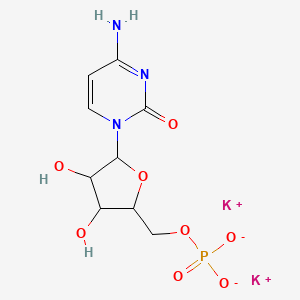
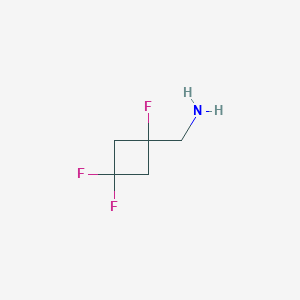
![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
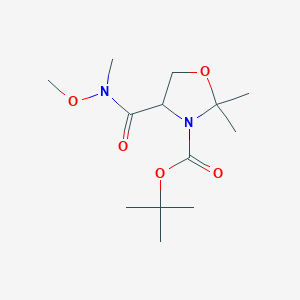
![1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
